
GLP-1 receptor agonist 8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glucagon-like peptide-1 receptor agonist 8 is a compound that mimics the action of the endogenous hormone glucagon-like peptide-1. This hormone is involved in the regulation of glucose metabolism and has been widely studied for its potential therapeutic applications, particularly in the treatment of type 2 diabetes and obesity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of glucagon-like peptide-1 receptor agonist 8 typically involves peptide synthesis techniques. These methods include solid-phase peptide synthesis, which allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of glucagon-like peptide-1 receptor agonist 8 may involve large-scale solid-phase peptide synthesis or solution-phase synthesis. These methods are optimized for high yield and purity, often involving automated synthesizers and rigorous purification processes such as high-performance liquid chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Glucagon-like peptide-1 receptor agonist 8 can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically carried out to modify the peptide for improved stability, bioavailability, or activity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substituting agents like alkyl halides. The reaction conditions are carefully controlled to ensure the desired modifications without degrading the peptide .
Major Products: The major products formed from these reactions are modified peptides with enhanced properties, such as increased resistance to enzymatic degradation or improved receptor binding affinity .
Wissenschaftliche Forschungsanwendungen
Glucagon-like peptide-1 receptor agonist 8 has a wide range of scientific research applications. In chemistry, it is used to study peptide synthesis and modification techniques. In biology, it is used to investigate the role of glucagon-like peptide-1 in glucose metabolism and other physiological processes. In medicine, it is being explored as a potential treatment for type 2 diabetes, obesity, and other metabolic disorders . Additionally, it has applications in the pharmaceutical industry for the development of new therapeutic agents .
Wirkmechanismus
The mechanism of action of glucagon-like peptide-1 receptor agonist 8 involves its binding to the glucagon-like peptide-1 receptor on the surface of target cells. This binding activates a signaling cascade that includes the activation of adenylate cyclase, leading to an increase in cyclic adenosine monophosphate levels. This, in turn, stimulates insulin secretion from pancreatic beta cells, inhibits glucagon release from alpha cells, and slows gastric emptying .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to glucagon-like peptide-1 receptor agonist 8 include exenatide, liraglutide, dulaglutide, and semaglutide. These compounds also mimic the action of glucagon-like peptide-1 and are used in the treatment of type 2 diabetes and obesity .
Uniqueness: What sets glucagon-like peptide-1 receptor agonist 8 apart from these similar compounds is its specific amino acid sequence and modifications that may confer unique properties such as improved stability, bioavailability, or receptor binding affinity. These unique properties can make it more effective or suitable for certain therapeutic applications .
Eigenschaften
Molekularformel |
C34H36ClFN6O4 |
|---|---|
Molekulargewicht |
647.1 g/mol |
IUPAC-Name |
azanium;2-[[4-[(2R)-2-(4-chloro-2-fluorophenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidin-1-yl]methyl]-3-[(3-ethylimidazol-4-yl)methyl]benzimidazole-5-carboxylate |
InChI |
InChI=1S/C34H33ClFN5O4.H3N/c1-3-40-20-37-17-24(40)18-41-29-15-22(33(42)43)7-10-28(29)38-31(41)19-39-13-11-21(12-14-39)25-5-4-6-30-32(25)45-34(2,44-30)26-9-8-23(35)16-27(26)36;/h4-10,15-17,20-21H,3,11-14,18-19H2,1-2H3,(H,42,43);1H3/t34-;/m1./s1 |
InChI-Schlüssel |
AUGMAIOIARDJIQ-MDYNBEAQSA-N |
Isomerische SMILES |
CCN1C=NC=C1CN2C3=C(C=CC(=C3)C(=O)[O-])N=C2CN4CCC(CC4)C5=C6C(=CC=C5)O[C@@](O6)(C)C7=C(C=C(C=C7)Cl)F.[NH4+] |
Kanonische SMILES |
CCN1C=NC=C1CN2C3=C(C=CC(=C3)C(=O)[O-])N=C2CN4CCC(CC4)C5=C6C(=CC=C5)OC(O6)(C)C7=C(C=C(C=C7)Cl)F.[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


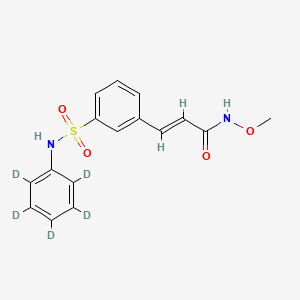
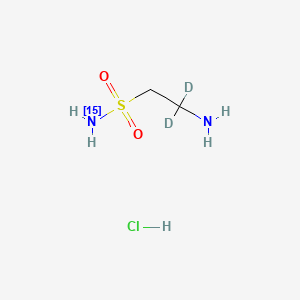
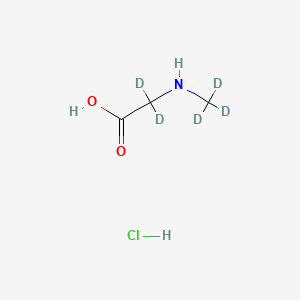
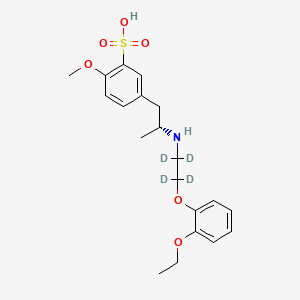
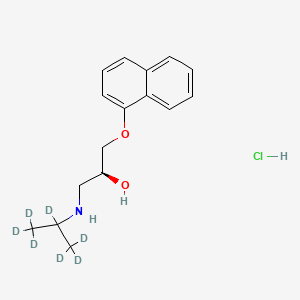
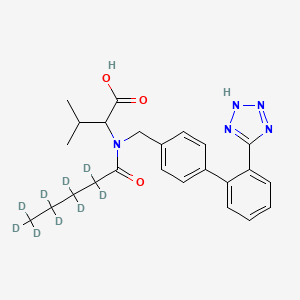



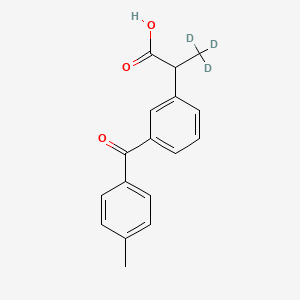
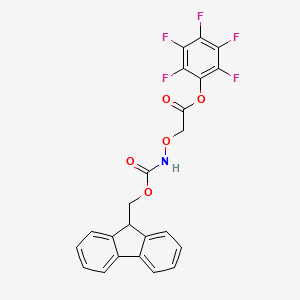
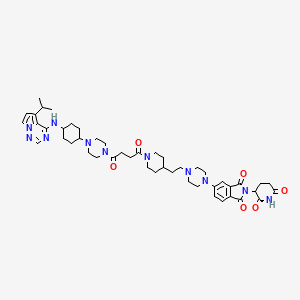
![[3-[Hydroxy-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12418586.png)

